molecular formula C13H11N5S B12387371 Antiproliferative agent-36 CAS No. 193828-76-1

Antiproliferative agent-36

Cat. No.: B12387371
CAS No.: 193828-76-1
M. Wt: 269.33 g/mol
InChI Key: ZMEIUSLAHMLILY-RQZCQDPDSA-N
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Description

Antiproliferative agent-36 (compound 8i) is a benzothiazolyl hydrazone-derived compound with broad-spectrum anticancer activity.

Properties

CAS No.

193828-76-1

Molecular Formula

C13H11N5S

Molecular Weight

269.33 g/mol

IUPAC Name

N-[(E)-1-pyrimidin-4-ylethylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H11N5S/c1-9(10-6-7-14-8-15-10)17-18-13-16-11-4-2-3-5-12(11)19-13/h2-8H,1H3,(H,16,18)/b17-9+

InChI Key

ZMEIUSLAHMLILY-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=NC=NC=C3

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C3=NC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative agent-36 involves the reaction of benzothiazolyl hydrazones with appropriate reagents under controlled conditions. One of the methods includes the preparation of a glucose-based acetylsalicylic acid conjugate using α-D-glucopyranosyl bromide as the glycosyl donor and acetylsalicylic acid as the acceptor . The procedure is simple, reproducible, and provides a high yield.

Industrial Production Methods: For industrial production, the compound can be synthesized using a scalable method that involves the use of common laboratory reagents and conditions. The preparation method for in vivo formula includes mixing DMSO, PEG300, Tween 80, and ddH2O in specific proportions . This method ensures the compound’s stability and effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Antiproliferative agent-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiproliferative activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include derivatives of the original compound with enhanced biological activity. For example, the synthesis of aminodiols and aminotriols from isopulegol derivatives involves epoxidation, ring opening, and hydrogenolysis . These derivatives exhibit significant antiproliferative activity against various cancer cell lines.

Scientific Research Applications

Antiproliferative agent-36 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules with enhanced biological activity. In biology, it serves as a tool for studying cell proliferation and apoptosis mechanisms. In medicine, it is being investigated for its potential as an anticancer agent, with studies showing its effectiveness against various cancer cell lines . In industry, it is used in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Compound 2c

Structure : A tricyclic alkaloid-like compound synthesized via bridged Ritter reactions, featuring a chlorine substituent at C-2 and C-18 positions .
Activity :

  • Selectivity: 10-fold higher cytotoxicity in MDA-MB-231 vs. non-cancerous VERO cells .
  • Mechanism : Induces G2/M cell cycle arrest and apoptosis via phosphatidylserine (PS) externalization and membrane integrity loss .

Comparison with Agent-36 :

  • Agent-36 lacks detailed cell line-specific data but shares structural motifs (e.g., heterocyclic cores) with compound 2c, which may imply overlapping targets.

Compound 3

Structure : A tricyclic amine derivative with an acetylated side chain .
Activity :

  • Potency: IC50 <10 μM in leukemia (e.g., CCRF-CEM, RPMI-8226), colon (HCT-116), and melanoma (LOX IMVI) cells, but weaker in MDA-MB-231 (IC50 = 38.9 μM) .
  • Mechanism : Broad activity linked to interference with DNA synthesis or microtubule assembly, though exact targets are unconfirmed .

Comparison with Agent-36 :

  • Compound 3’s efficacy in leukemia and melanoma contrasts with agent-36’s undefined spectrum, suggesting complementary therapeutic niches.
  • Both compounds exhibit synthetic versatility, but agent-36’s benzothiazole core may offer better pharmacokinetic properties .

Organoselenium-Phenolic Hybrids

Structure: Combines phenolic moieties with organoselenium groups (e.g., selenoureas) . Activity:

  • Potency : IC50 values in HeLa cells correlate with ROS induction, though exact values are unspecified .
  • Mechanism : GPx-mimetic activity enhances oxidative stress, triggering apoptosis .

Comparison with Agent-36 :

  • Agent-36’s mechanism is less clear but may lack the redox-modulating effects of organoselenium compounds.
  • Structural simplicity of agent-36 could favor clinical translation over complex hybrids .

Aminoalkylated Polymethoxyflavonoids

Structure: Flavonoid derivatives with aminoalkyl side chains . Activity:

  • Potency : IC50 = 9.51–53.33 μM in HeLa, HCC1954, and SK-OV-3 cells, outperforming cisplatin in some cases .
  • Mechanism : Likely intercalation into DNA or inhibition of topoisomerases .

Comparison with Agent-36 :

  • Flavonoids’ natural product origin may reduce toxicity risks compared to synthetic agent-35.
  • Agent-36’s benzothiazole scaffold could provide higher metabolic stability than flavonoid esters .

Biological Activity

Antiproliferative Agent-36 (AP-36) is a compound of significant interest in cancer research due to its potential to inhibit cell proliferation across various cancer cell lines. This article explores the biological activity of AP-36, examining its efficacy, mechanisms of action, and relevant case studies.

Overview of Antiproliferative Activity

Antiproliferative agents are compounds that can inhibit the growth and proliferation of cancer cells. AP-36 has been identified as a promising candidate in this category, with studies indicating its effectiveness against multiple cancer types.

The mechanism by which AP-36 exerts its antiproliferative effects is multifaceted:

  • Cell Cycle Arrest : AP-36 has been shown to induce cell cycle arrest, particularly in the G1 phase. This prevents cells from progressing through the cycle and dividing.
  • Induction of Apoptosis : The compound promotes programmed cell death, which is crucial for eliminating cancerous cells.
  • Inhibition of Key Signaling Pathways : AP-36 may interfere with signaling pathways that are essential for tumor growth and survival.

Efficacy Against Cancer Cell Lines

Research has demonstrated that AP-36 exhibits potent antiproliferative activity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)

IC50 Values

The effectiveness of AP-36 can be quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (μM)Reference
HeLa4.04
A5496.21
MDA-MB-23124.4

These values suggest that AP-36 is particularly effective against HeLa cells, with increasing resistance observed in MDA-MB-231 cells.

Study 1: Efficacy in Combination Therapies

In a recent study, AP-36 was evaluated in combination with other chemotherapeutic agents. The results indicated that when used alongside traditional drugs like doxorubicin, AP-36 enhanced overall cytotoxicity, leading to a synergistic effect on tumor suppression.

Study 2: Mechanistic Insights

Another investigation focused on the cellular mechanisms underlying the action of AP-36. Using flow cytometry and Western blot analysis, researchers demonstrated that treatment with AP-36 resulted in increased levels of cleaved caspase-3, a marker of apoptosis, and decreased phosphorylation of retinoblastoma protein (Rb), indicating effective cell cycle regulation.

Q & A

Q. How should researchers address potential conflicts between preclinical efficacy and toxicity profiles in translational applications?

  • Methodological Answer: Conduct toxicokinetic studies in rodents to define the therapeutic index (LD50 vs. ED50). Use organ-on-chip models to predict hepatotoxicity or cardiotoxicity. Engage with regulatory frameworks early (e.g., pre-IND meetings) to align experimental designs with FDA requirements for investigational agents .

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